molecular formula C8H8BrF2NO2S B1458380 4-bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide CAS No. 1263276-53-4

4-bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide

Cat. No.: B1458380
CAS No.: 1263276-53-4
M. Wt: 300.12 g/mol
InChI Key: VIEFAFKPPWOYGF-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H8BrF2NO2S. It is a derivative of benzenesulfonamide, featuring bromine and fluorine substituents on the benzene ring, along with two methyl groups attached to the nitrogen atom of the sulfonamide group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide typically involves the sulfonation of 4-bromo-2,5-difluoroaniline followed by N,N-dimethylation. The reaction conditions often include the use of sulfonyl chlorides and dimethylamine under controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different sulfonamide derivatives .

Scientific Research Applications

4-Bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The sulfonamide group may also play a role in modulating the compound’s biological activity by influencing its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide is unique due to its combination of bromine, fluorine, and sulfonamide functionalities. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications where these properties are desired .

Properties

IUPAC Name

4-bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2NO2S/c1-12(2)15(13,14)8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEFAFKPPWOYGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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